Strategic Synthesis of (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine: A Process Chemistry Perspective
Strategic Synthesis of (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine: A Process Chemistry Perspective
Executive Summary
Target Molecule: (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine Molecular Formula: C₁₄H₂₁ClN₂O Applications: Key intermediate for GPCR ligands, kinase inhibitors, and antihistamine analogs.[1][2]
This technical guide outlines the robust synthesis of (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine.[1][2] While direct alkylation is theoretically possible, it is operationally inferior due to poly-alkylation risks.[1][2][3] This guide prioritizes Reductive Amination using the Abdel-Magid protocol (Sodium Triacetoxyborohydride), widely regarded as the industrial gold standard for synthesizing secondary amines with high chemoselectivity and minimal side products.
Retrosynthetic Analysis & Strategy
The construction of the secondary amine bond is the critical step.[1] We evaluate two primary disconnections:
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Route A (Reductive Amination): Condensation of 2-chlorobenzaldehyde with 3-morpholinopropylamine followed by in situ reduction.[1][2]
-
Route B (Direct Alkylation): Nucleophilic attack of 3-morpholinopropylamine on 2-chlorobenzyl chloride.[1][2]
Figure 1: Retrosynthetic logic favoring Reductive Amination (Route A) to ensure selectivity for the secondary amine.
Primary Protocol: Reductive Amination (Abdel-Magid Method)[1][2]
This protocol utilizes Sodium Triacetoxyborohydride (STAB), which is less toxic than cyanoborohydride and more selective than sodium borohydride. STAB does not reduce the aldehyde/ketone competitively at a significant rate, allowing for "one-pot" execution.[1][2]
Reaction Mechanism
The reaction proceeds via the formation of a hemiaminal, which dehydrates to an imine (Schiff base). The imine is protonated (often by the acetic acid in the STAB reagent or added AcOH) to form an iminium ion, which is then rapidly reduced by the hydride.
Key Selectivity Factor: STAB reduces the protonated iminium ion much faster than it reduces the neutral aldehyde, preventing the formation of the alcohol side-product (2-chlorobenzyl alcohol).[1]
Reagents & Stoichiometry[1]
| Component | Role | Equiv. | Notes |
| 2-Chlorobenzaldehyde | Electrophile | 1.0 | Limiting reagent. |
| 3-Morpholinopropylamine | Nucleophile | 1.05 - 1.1 | Slight excess ensures complete consumption of aldehyde.[1][2] |
| NaBH(OAc)₃ (STAB) | Reducing Agent | 1.4 - 1.5 | Solid addition preferred.[1][2] |
| Acetic Acid (AcOH) | Catalyst | 1.0 - 2.0 | Optional but recommended to accelerate imine formation.[1][2] |
| 1,2-Dichloroethane (DCE) | Solvent | N/A | Anhydrous.[1][2] DCM or THF are valid alternatives.[1][4][6] |
Step-by-Step Methodology
-
Imine Formation:
-
Charge a dry reaction vessel (under N₂ or Ar) with 2-chlorobenzaldehyde (1.0 equiv) and anhydrous DCE (concentration ~0.2 M).
-
Optional: Add Acetic Acid (1.0 equiv).
-
Stir at room temperature (20–25 °C) for 30–60 minutes. Note: In many cases, pre-forming the imine is not strictly necessary with STAB, but it maximizes yield for sterically hindered substrates.[2]
-
-
Reduction:
-
Cool the mixture slightly (0 °C) if working on a large scale to manage exotherm, otherwise maintain RT.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5–10 minutes.
-
Allow the reaction to stir at room temperature for 4–16 hours. Monitor by TLC or LC-MS (Target M+H ≈ 269.1).[1][2]
-
-
Quench & Workup (Self-Validating Purification):
-
Quench: Add saturated aqueous NaHCO₃ solution to neutralize the reaction.[1] Stir for 15 minutes.
-
Extraction: Extract the aqueous layer with DCM (x3).
-
Acid-Base Purification (Critical Step):
-
Combine organics and extract with 1M HCl . The product (containing basic nitrogens) will move to the aqueous acidic phase; non-basic impurities (unreacted aldehyde/alcohol) remain in the organic phase.
-
Discard the organic phase.[1]
-
Basify the aqueous phase to pH > 12 using NaOH (aq) .
-
Extract the now-free base product back into DCM or EtOAc.[1]
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Yield Expectation: 85–95% (Pale yellow oil or low-melting solid).[1]
Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing the acid-base purification strategy.[1][2]
Safety & Handling (HSE)
| Hazard | Mitigation |
| STAB (NaBH(OAc)₃) | Reacts with water to release hydrogen gas (flammable).[1][2] Keep dry.[1] Store under inert atmosphere. |
| DCE (1,2-Dichloroethane) | Carcinogenic and toxic.[1][2] Handle in a fume hood. DCM is a safer alternative if DCE is restricted, though reaction kinetics may slow slightly. |
| 2-Chlorobenzaldehyde | Skin and eye irritant.[1][2] Wear standard PPE (gloves, goggles). |
Analytical Validation
To confirm the identity of the synthesized (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine, look for these characteristic signals:
-
¹H NMR (CDCl₃, 400 MHz):
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δ 7.2–7.5 ppm: Multiplet (4H), aromatic protons of the 2-chlorophenyl group.[1][2]
-
δ 3.85 ppm: Singlet (2H), benzylic methylene (Ar-CH ₂-NH).[1][2]
-
δ 3.6–3.7 ppm: Triplet/Multiplet (4H), morpholine ether protons (-CH₂-O-CH₂-).[1][2]
-
δ 2.3–2.5 ppm: Multiplet (6H), morpholine N-methylene and propyl N-methylene.[1][2]
-
δ 1.7 ppm: Quintet (2H), central methylene of the propyl chain.
-
-
Mass Spectrometry (ESI):
-
[M+H]⁺: Calc: 269.14; Obs: 269.1 (characteristic Chlorine isotope pattern ³⁵Cl/³⁷ Cl 3 :1 ratio visible).
-
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][4][6][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][6][10][11] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404.[1][2]
- Tripathy, P. B., et al. (2018). Synthesis and biological evaluation of morpholine derivatives. Journal of Heterocyclic Chemistry. (General reference for morpholine scaffold handling).
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